9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-(pyridine-4-yl)purine
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Overview
Description
9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-(pyridine-4-yl)purine: is a synthetic nucleoside analog. This compound is characterized by the presence of a fluorine atom at the 3’ position of the ribofuranosyl moiety and a pyridine ring attached to the purine base. Such modifications often enhance the biological activity and stability of nucleoside analogs, making them valuable in various scientific and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-(pyridine-4-yl)purine typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the ribofuranosyl moiety and the purine base separately.
Fluorination: The 3’ position of the ribofuranosyl moiety is fluorinated using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Glycosylation: The fluorinated ribofuranosyl moiety is then coupled with the purine base through a glycosylation reaction, often using a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Pyridine Substitution: The pyridine ring is introduced via a substitution reaction, typically using a suitable pyridine derivative and a base such as sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine base, using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can occur at the pyridine ring, often using reducing agents such as sodium borohydride (NaBH4).
Substitution: The fluorine atom at the 3’ position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as thiols, amines, or halides
Major Products
Oxidation: Oxidized purine derivatives
Reduction: Reduced pyridine derivatives
Substitution: Substituted nucleoside analogs with different functional groups at the 3’ position
Scientific Research Applications
9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-(pyridine-4-yl)purine: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its interactions with enzymes involved in nucleic acid metabolism.
Medicine: Investigated for its potential antiviral and anticancer properties due to its ability to interfere with DNA and RNA synthesis.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of 9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-(pyridine-4-yl)purine involves its incorporation into nucleic acids, leading to the disruption of DNA and RNA synthesis. The fluorine atom at the 3’ position enhances its stability and resistance to enzymatic degradation. The pyridine ring may interact with specific molecular targets, such as polymerases and kinases, affecting their activity and leading to cytotoxic effects in cancer cells or inhibition of viral replication.
Comparison with Similar Compounds
Similar Compounds
9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)adenine: Lacks the pyridine ring, making it less versatile in terms of biological activity.
9-(2-Deoxy-2-fluoro-|A-D-ribofuranosyl)guanine: Contains a guanine base instead of a purine base, leading to different interactions with enzymes.
9-(3-Deoxy-3-chloro-|A-D-ribofuranosyl)-6-(pyridine-4-yl)purine: Substitutes chlorine for fluorine, resulting in different chemical reactivity and biological properties.
Uniqueness
The presence of both the fluorine atom at the 3’ position and the pyridine ring in 9-(3-Deoxy-3-fluoro-|A-D-ribofuranosyl)-6-(pyridine-4-yl)purine makes it unique. These modifications enhance its stability, biological activity, and potential therapeutic applications compared to similar compounds.
Properties
Molecular Formula |
C15H14FN5O3 |
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Molecular Weight |
331.30 g/mol |
IUPAC Name |
(2R,3R,5R)-4-fluoro-5-(hydroxymethyl)-2-(6-pyridin-4-ylpurin-9-yl)oxolan-3-ol |
InChI |
InChI=1S/C15H14FN5O3/c16-10-9(5-22)24-15(13(10)23)21-7-20-12-11(18-6-19-14(12)21)8-1-3-17-4-2-8/h1-4,6-7,9-10,13,15,22-23H,5H2/t9-,10?,13+,15-/m1/s1 |
InChI Key |
YEWNEVMIGIXNRM-SJGBYYLJSA-N |
Isomeric SMILES |
C1=CN=CC=C1C2=C3C(=NC=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)F)O |
Canonical SMILES |
C1=CN=CC=C1C2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)F)O |
Origin of Product |
United States |
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